![molecular formula C26H20FN3O3 B2615652 3-(4-氟苯基)-5-(4-甲氧基苄基)-8,9-二氢-5H-[1,4]二氧杂环辛[2,3-g]吡唑并[4,3-c]喹啉 CAS No. 866349-68-0](/img/structure/B2615652.png)

3-(4-氟苯基)-5-(4-甲氧基苄基)-8,9-二氢-5H-[1,4]二氧杂环辛[2,3-g]吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

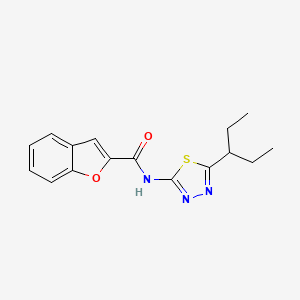

“3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a chemical compound . It belongs to the class of 1H-Pyrazolo[3,4-b]quinolines, which are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .

科学研究应用

合成与结构分析

喹啉衍生物,包括与 3-(4-氟苯基)-5-(4-甲氧基苄基)-8,9-二氢-5H-[1,4]二氧杂环辛[2,3-g]吡唑并[4,3-c]喹啉 相似的复杂结构,是通过各种化学反应合成的。这些化合物以其荧光特性而闻名,使其在生物化学和医学中用于研究生物系统。由于其稠合芳香体系,它们已被研究作为 DNA 荧光团的潜力,在检测生物分子方面提供敏感性和选择性 (Aleksanyan & Hambardzumyan, 2013)。此外,喹啉衍生物因其抗氧化和放射防护特性而被探索,突出了它们在科学研究中的多功能性。

药学中的潜在应用

尽管该请求排除了有关药物使用和副作用的信息,但值得注意的是,喹啉衍生物的结构复杂性使其在药学中探索其潜在的生物活性。研究表明,合成新型喹啉衍生物作为各种生物靶标的潜在配体,表明它们在新治疗剂的开发中具有重要意义 (Kasiotis, Fokialakis, & Haroutounian, 2006)。这些发现强调了喹啉衍生物在寻找具有潜在医疗保健应用的新型化合物中的重要性。

作用机制

Target of Action

The primary target of the compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is the Proteinase-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in thrombin signaling and platelet activation .

Mode of Action

The compound acts as an antagonist to PAR4 . It binds to the receptor, blocking its activation and subsequently inhibiting platelet aggregation . This interaction results in a decrease in thrombin signaling, which is a key factor in the formation of blood clots .

Biochemical Pathways

The compound’s action affects the thrombin signaling pathway . By inhibiting PAR4, the compound disrupts the normal function of this pathway, leading to a reduction in platelet aggregation . This can have downstream effects on the coagulation cascade, potentially reducing the risk of thrombosis .

Pharmacokinetics

The compound 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline exhibits good metabolic stability in human liver microsomes . It also displays good oral pharmacokinetic (PK) profiles, with a half-life (T1/2) of 7.32 hours and a bioavailability (F) of 45.11% in mice . These properties suggest that the compound could have a favorable ADME profile, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action include a significant reduction in platelet aggregation . This can lead to a decrease in the formation of blood clots, potentially reducing the risk of thrombotic events .

属性

IUPAC Name |

14-(4-fluorophenyl)-17-[(4-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O3/c1-31-19-8-2-16(3-9-19)14-30-15-21-25(17-4-6-18(27)7-5-17)28-29-26(21)20-12-23-24(13-22(20)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSZMLGQPWQJZDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2615574.png)

![N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide](/img/structure/B2615580.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-tosylbutanamide](/img/structure/B2615582.png)

![N-cyclopropyl-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2615584.png)

![ethyl 4-{2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamido}benzoate](/img/structure/B2615585.png)

![N-[(2-Ethylsulfanylpyridin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2615587.png)

![(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2615590.png)